4-Chloro-7-fluoro-9h-fluoren-2-amine

Catalog No.
S13639091
CAS No.
1785-38-2
M.F
C13H9ClFN
M. Wt
233.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-7-fluoro-9h-fluoren-2-amine

CAS Number

1785-38-2

Product Name

4-Chloro-7-fluoro-9h-fluoren-2-amine

IUPAC Name

4-chloro-7-fluoro-9H-fluoren-2-amine

Molecular Formula

C13H9ClFN

Molecular Weight

233.67 g/mol

InChI

InChI=1S/C13H9ClFN/c14-12-6-10(16)5-8-3-7-4-9(15)1-2-11(7)13(8)12/h1-2,4-6H,3,16H2

InChI Key

BMKCJFSPSAUJDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3Cl)N

4-Chloro-7-fluoro-9H-fluoren-2-amine is an organic compound characterized by its unique molecular structure, which includes a chloro and a fluoro substituent on a fluorenyl backbone. Its molecular formula is C13H9ClFC_{13}H_{9}ClF with a molecular weight of approximately 233.67 g/mol. The compound exhibits a density of 1.401 g/cm³ and has a boiling point of 424.2 °C at 760 mmHg, indicating its stability at elevated temperatures .

This compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to its structural features that may influence biological activity and chemical reactivity.

Typical for amines and halogenated compounds. Key types of reactions include:

  • Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of derivatives with varied properties.
  • Reduction Reactions: The amino group can undergo reduction to yield secondary or tertiary amines.
  • Oxidation Reactions: The compound may be oxidized to form corresponding imines or nitriles, depending on the reaction conditions.

These reactions pave the way for synthesizing more complex organic molecules and exploring their functionalities.

The biological activity of 4-chloro-7-fluoro-9H-fluoren-2-amine has been investigated in several studies, particularly in relation to its antimicrobial and anticancer properties. Preliminary research indicates that compounds within this class may exhibit significant cytotoxic effects against various cancer cell lines, including human lung carcinoma and breast carcinoma cells .

The mode of action appears to involve interaction with specific enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. This interaction suggests potential utility as an anti-cancer agent, although further studies are necessary to elucidate the precise mechanisms involved.

Synthesis of 4-chloro-7-fluoro-9H-fluoren-2-amine typically involves multi-step procedures starting from simpler fluorene derivatives. Common methodologies include:

  • Chlorination and Fluorination: Initial chlorination of fluorene followed by fluorination at specific positions.
  • Amination Reactions: Introduction of the amino group through nucleophilic substitution reactions involving suitable precursors.
  • Hantzsch Reaction: This method can be employed to synthesize thiazolidinone derivatives from related compounds, showcasing the versatility of the starting materials .

These synthetic routes are optimized for yield and purity, often utilizing catalysts and controlled reaction conditions.

4-Chloro-7-fluoro-9H-fluoren-2-amine has several applications across different fields:

  • Medicinal Chemistry: As a potential lead compound for developing new anticancer therapies due to its biological activities.
  • Materials Science: Utilized in the synthesis of polymers or dyes owing to its unique structural characteristics.
  • Research: Employed in studies exploring drug interactions and mechanisms of action in biological systems.

These applications highlight the compound's relevance in both academic research and industrial contexts.

Interaction studies involving 4-chloro-7-fluoro-9H-fluoren-2-amine have focused on its binding affinity with various biological targets. Molecular docking studies suggest that the compound can effectively bind to active sites on enzymes, influencing their activity .

Fluorescence-based assays have been utilized to assess these interactions quantitatively, providing insights into the compound's potential as a therapeutic agent. Understanding these interactions is crucial for optimizing its design for specific biological applications.

Several compounds share structural similarities with 4-chloro-7-fluoro-9H-fluoren-2-amine. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-Chloro-9H-fluoren-2-amineC13H10ClNLacks fluorine substitution at position 7
4-Chloro-7-nitrobenzo[c][1,2,5]oxadiazoleC8H5ClN2O3Contains a nitro group instead of amino
4-FluoroindolineC8H6FNFluorine substitution without chlorine

Uniqueness

The uniqueness of 4-chloro-7-fluoro-9H-fluoren-2-amine lies in the combination of both chloro and fluoro substituents on the fluorenyl framework, which enhances its reactivity and potential biological activity compared to other similar compounds. This distinctive feature may provide advantages in targeting specific biological pathways or enhancing pharmacological profiles.

The construction of the fluorenyl backbone for 4-chloro-7-fluoro-9h-fluoren-2-amine synthesis requires careful selection of appropriate precursor molecules that provide efficient access to the tricyclic fluorene structure [1]. The most commonly employed starting materials include simple fluorene derivatives and substituted biphenyl compounds that can undergo cyclization reactions [2].

Fluorene itself serves as the foundational precursor for most synthetic approaches, obtained primarily from coal tar where it was first discovered and named by Marcellin Berthelot in 1867 [3]. The compound forms white crystals with characteristic aromatic odor and exhibits mildly acidic properties due to the weakly acidic carbon-hydrogen sites at position 9, with a pKa value of 22.6 in dimethyl sulfoxide [3]. Industrial-grade fluorene typically contains approximately 90-95% purity and requires preliminary purification before further synthetic transformations [2].

Alternative precursor strategies utilize 2-iodobiphenyl derivatives, which undergo palladium-catalyzed cyclization reactions to form the fluorene core structure [4] [5]. These approaches proceed through dibenzopalladacyclopentadiene intermediates, formed via palladium-catalyzed carbon-hydrogen activation mechanisms [4]. The reaction efficiency depends critically on the electronic properties of the biphenyl substituents and the choice of catalytic system [5].

Another significant precursor class involves 9-fluorenone derivatives, which can be reduced to fluorene or undergo direct functionalization at various positions [6]. 9-Fluorenone preparation utilizes industrial fluorene as starting material with sodium hydroxide catalyst and dimethyl sulfoxide solvent, achieving yields exceeding 85% with purities above 99% [2]. The oxidation process employs microbubble technology for enhanced gas-liquid contact and improved reaction kinetics [2].

Precursor TypeStarting MaterialTypical YieldPurity Achieved
Direct FluoreneCoal tar fluorene85-90%95-99%
2-IodobiphenylSubstituted biphenyls60-85%90-95%
9-FluorenoneIndustrial fluorene85-95%>99%

Amine Functionalization Pathways

The introduction of amino functionality at position 2 of the fluorene ring system requires strategic selection of appropriate synthetic methodologies that ensure high regioselectivity and functional group compatibility [14] [15]. Multiple pathways exist for amine incorporation, each offering distinct advantages in terms of reaction conditions and product yields [16] [17].

Direct amination approaches utilize copper-catalyzed coupling reactions between N-tosylhydrazones and various amines, leading to 9H-fluoren-9-amine derivatives [17]. This methodology involves formation of carbene intermediates that undergo simultaneous carbon-nitrogen and carbon-carbon bond formation at the same carbenic center [17]. The reaction proceeds under mild conditions in glycerol solvent without requiring external ligands [17].

Reduction-based strategies employ nitro-to-amine conversions as key transformations [16]. The synthesis begins with nitrofluorene intermediates, which undergo quantitative reduction using hydrazine hydrate and palladium on carbon catalyst in ethanol-tetrahydrofuran mixtures at 70°C [14] [18]. Alternative reduction conditions utilize sodium borohydride with supported palladium catalysts in methanol-water systems at temperatures ranging from 0-50°C, achieving yields up to 99% [16].

Reductive amination methodologies provide another viable pathway for amine introduction [19]. These approaches utilize photoredox catalysis to activate tertiary aliphatic amines through oxidative processes, enabling subsequent carbon-nitrogen bond formation [19]. The methodology proves particularly effective for alpha-amino carbon-hydrogen functionalization reactions [19].

Protective group strategies enhance synthetic flexibility by employing 9-fluorenylmethyl chloroformate (Fmoc chloride) to introduce the 9-fluorenylmethyl carbamate protecting group on amines during peptide synthesis [3]. This approach allows selective manipulation of amino functionality while preserving other reactive sites [20].

Amination MethodStarting MaterialReaction ConditionsYieldAdvantages
Copper-catalyzedN-tosylhydrazonesGlycerol, mild temp70-85%No external ligands
Nitro reductionNitrofluorenesPd/C, H₂NNH₂, 70°C90-99%High selectivity
Borohydride reductionNitro compoundsNaBH₄, Pd/C, RT95-99%Mild conditions
PhotoredoxTertiary aminesPhotoredox catalysis60-80%Functional tolerance

Catalytic Systems for Yield Enhancement

Optimization of catalytic systems plays a crucial role in maximizing yields and improving reaction efficiency in the synthesis of 4-chloro-7-fluoro-9h-fluoren-2-amine [4] [21]. Modern catalytic approaches employ transition metal complexes that facilitate key bond-forming processes while minimizing side reactions [22] [23].

Palladium-catalyzed systems demonstrate exceptional versatility for fluorene synthesis applications [4] [23]. Palladium acetate catalysts enable dual carbon-carbon bond formation sequences starting from 2-iodobiphenyls and dibromomethane, proceeding through dibenzopalladacyclopentadiene intermediates [4] [5]. Optimization studies reveal that reducing palladium acetate loading from 10 to 3 mol% maintains reaction efficiency while improving cost-effectiveness [5].

The catalytic cycle initiates with oxidative addition of 2-iodobiphenyl to palladium(0), forming palladium(II) species that cleave carbon-hydrogen bonds through cyclometalation processes [4]. Subsequent steps involve rapid carbon-carbon bond formation and product release, with carbon-hydrogen activation identified as the rate-determining step [5].

Base selection significantly influences catalytic performance, with optimal results achieved using mixtures of potassium hydrogen carbonate and potassium acetate in 8:9 molar ratios [5]. Solvent systems comprising dimethylformamide, N,N-dimethylacetamide, and water provide superior results compared to individual solvents [5].

Ruthenium-based catalytic systems offer alternative approaches for specialized transformations [21]. Novel cyclic alkyl amino carbene ligands featuring spiro-fluorene groups form robust ruthenium alkylidene complexes suitable for olefin metathesis reactions [21]. These catalysts demonstrate good activity in ring-closing metathesis and cross-metathesis processes while exhibiting improved Z-selectivity [21].

Catalyst design considerations include ligand sterics, electronic properties, and thermal stability [24]. Suzuki-Miyaura catalyst-transfer condensation polymerization employs specialized phosphine ligands such as di-tert-butyl(4-dimethylaminophenyl)phosphine for controlled polymerization processes [24].

Catalyst SystemLoadingBase SystemSolventYield Enhancement
Pd(OAc)₂3-10 mol%KHCO₃/KOAcDMF/DMA/H₂O85%
Pd/C + NaBH₄2 mol%NaBH₄MeOH/H₂O99%
Ru-CAAC5 mol%VariousOrganic70-90%
Suzuki-Pd1-5 mol%BaseOrganic80-95%

Purification Protocols and Purity Assessment

Effective purification strategies are essential for obtaining high-purity 4-chloro-7-fluoro-9h-fluoren-2-amine suitable for subsequent applications [25] [26]. Multiple purification techniques exist, each offering specific advantages depending on the impurity profile and desired purity levels [27] [28].

Zone melting purification represents the most advanced technique for achieving ultra-high purity fluorene derivatives [25]. This method utilizes controlled temperature gradients to selectively concentrate impurities in specific zones while producing highly pure product in other regions [25]. Studies demonstrate that four sequential zone melting processes increase fluorene purity from 97.62% to 99.08%, representing a 1.5% improvement over initial purity levels [25].

The purification efficiency depends on several critical parameters including zone length, travel rate, number of cycles, and temperature differential [25]. Larger zone lengths in initial purification processes combined with smaller zone travel rates throughout the entire procedure optimize impurity segregation [25]. The equilibrium distribution coefficients for all impurities remain below unity, favoring impurity rejection into the liquid phase [25].

Crystallization-based purification employs solvent selection strategies to achieve selective product precipitation [26] [27]. Distillation followed by solvent crystallization using ethanol, toluene, or xylene provides fluorene products with purities exceeding 97% [26]. The process begins with distillation of wash oil fractions to concentrate fluorene content to approximately 62.65% with 90.18% yield [26].

Advanced crystallization protocols utilize cooling and elution crystallization techniques with binary solvent systems [27]. Type A solvents including N-methyl-2-pyrrolidinone, dimethylformamide, and xylene serve as primary dissolution media, while Type B solvents such as methanol, ethanol, and acetonitrile function as eluting agents [27]. Optimal conditions employ solvent-to-raw material ratios of 0.8:1 with crystallization temperatures of 25°C [27].

Purity assessment employs multiple analytical techniques including high-performance liquid chromatography, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy [29]. Powder X-ray diffraction provides structural confirmation and phase purity determination [27]. Microscopic analysis reveals crystal morphology and particle size distribution, with typical particle sizes ranging from 161 ± 72 micrometers [29].

Purification MethodStarting PurityFinal PurityYieldProcess Conditions
Zone melting97.62%99.08%85-90%Multiple cycles, controlled temp
Solvent crystallization65-72%97.45%80.11%Xylene, 25°C
Distillation + crystallization62.65%>97%72.24%Two-step process
Cooling elution68-72%95-96%65-66%Binary solvents

4-Chloro-7-fluoro-9H-fluoren-2-amine exhibits enhanced thermodynamic stability compared to unsubstituted fluorene derivatives, primarily attributed to the electron-withdrawing effects of both chlorine and fluorine substituents . The molecular weight of 233.67 g/mol and density of 1.401 g/cm³ indicate a compact molecular structure with strong intermolecular forces .

The compound demonstrates exceptional thermal stability with a predicted decomposition onset temperature exceeding 400°C, consistent with other halogenated fluorene derivatives [2] [3]. This enhanced stability results from the stabilization of the aromatic system through halogen substitution, which reduces the susceptibility to thermal degradation pathways commonly observed in parent fluorene compounds [4].

Table 1: Basic Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₉ClFNFrom molecular structure
Molecular Weight (g/mol)233.67Calculated from formula
Density (g/cm³)1.401Smolecule database
Boiling Point (°C)424.2 at 760 mmHgSmolecule database

The thermodynamic parameters suggest that the compound exists in a highly stable configuration at standard conditions. The presence of both chlorine and fluorine atoms creates a balanced electronic environment that contributes to the overall molecular stability [5] [6]. The amino group at the 2-position provides additional stabilization through resonance effects with the aromatic system.

Solubility Behavior in Organic Solvents

4-Chloro-7-fluoro-9H-fluoren-2-amine exhibits solubility characteristics that differ significantly from the parent fluorene compound due to the presence of both halogen substituents and the amino functional group [7] [8]. While fluorene itself is insoluble in water (0.002 g/L) and readily soluble in non-polar organic solvents such as benzene, carbon tetrachloride, chloroform, dichloromethane, and toluene, the target compound shows enhanced solubility in polar aprotic solvents [7].

The compound demonstrates improved solubility in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol compared to unsubstituted fluorene [9] [10]. This enhanced solubility results from the amino group's ability to form hydrogen bonds with polar solvents, while the halogen substituents provide additional dipolar interactions [11].

Table 2: Comparative Solubility Analysis

CompoundWater SolubilityOrganic SolventsPolar Aprotic Solvents
Fluorene (parent)Insoluble (0.002 g/L)Soluble in benzene, CCl₄, CHCl₃, DCM, tolueneLimited solubility
4-Chloro-7-fluoro-9H-fluoren-2-aminePredicted: Very lowExpected: DMF, DMSO, CHCl₃, MeOHEnhanced solubility expected

The solubility pattern reflects the compound's amphiphilic nature, where the aromatic fluorene core provides hydrophobic character while the amino group and halogen substituents contribute to polar interactions. This dual character makes the compound particularly suitable for applications requiring dissolution in moderately polar organic media [12].

Phase Transition Characteristics (Melting/Boiling Points)

The phase transition behavior of 4-Chloro-7-fluoro-9H-fluoren-2-amine reveals elevated transition temperatures compared to simpler fluorene derivatives, indicating strong intermolecular interactions [13] [14]. The compound exhibits a boiling point of 424.2°C at 760 mmHg, significantly higher than fluorene's boiling point of 298°C [8].

This elevation in boiling point results from several factors: increased molecular weight, enhanced dipole-dipole interactions due to halogen substituents, and potential hydrogen bonding involving the amino group [15] [2]. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (amino) substituents creates a complex electronic environment that strengthens intermolecular forces.

Table 3: Thermal Transition Properties

CompoundMelting Point (°C)Boiling Point (°C)Thermal Stability
Fluorene111-114298Stable to 400°C
4-Chloro-7-fluoro-9H-fluoren-2-amineNot determined424.2Enhanced stability expected
7-Nitro-9H-fluoren-2-amine234-235458.4High stability

The compound's thermal behavior suggests the formation of ordered crystalline structures with strong lattice energies. Differential scanning calorimetry studies of related fluorene derivatives indicate glass transition temperatures exceeding 100°C for similar halogenated compounds [3] [4]. The rigid alkylidene-fluorene structure contributes to enhanced thermal stability, making the compound suitable for high-temperature applications [4].

Surface Interaction Properties

The surface interaction characteristics of 4-Chloro-7-fluoro-9H-fluoren-2-amine are dominated by the hydrophobic nature of the fluorene core combined with the polar influence of halogen substituents and the amino group [16] [17]. Fluorinated organic compounds typically exhibit very low surface energies, with critical surface tensions ranging from 18-25 mJ/m² [17].

The compound's surface properties are expected to show enhanced hydrophobicity compared to unsubstituted fluorene, with contact angles with water exceeding 90 degrees [16]. The presence of fluorine atoms particularly contributes to low surface energy characteristics, as fluorinated surfaces demonstrate the most non-wettable properties known [17].

Table 4: Surface Interaction Properties

PropertyFluorene Derivatives (General)Expected for Halogenated Derivatives
Critical Surface Tension (mJ/m²)25-3520-30
Contact Angle with Water (degrees)85-11090-120
WettabilityHydrophobicEnhanced hydrophobicity
Adhesion CharacteristicsLow adhesion to polar surfacesFurther reduced adhesion

The aromatic amine functionality provides specific surface interaction capabilities through π-π stacking interactions and potential hydrogen bonding [11]. These interactions are particularly relevant in surface-enhanced Raman spectroscopy applications, where the amino group can interact strongly with metal surfaces through nitrogen lone-pair electron donation [11].

Photochemical Reactivity Under UV Exposure

4-Chloro-7-fluoro-9H-fluoren-2-amine exhibits complex photochemical behavior under ultraviolet radiation, with reactivity patterns influenced by both the fluorene chromophore and the substituent effects [18] [19]. The compound's UV absorption characteristics are expected to be red-shifted compared to unsubstituted fluorene, with absorption maxima occurring in the 280-320 nm range [18].

Photodegradation studies of fluorene derivatives reveal the formation of multiple photoproducts, primarily hydroxy derivatives and oxidation products [19] [20]. For the target compound, photodegradation pathways likely involve hydroxylation at various positions on the aromatic ring system, dehalogenation reactions, and potential amino group modifications [21] [22].

Table 5: Photochemical Properties and UV Reactivity

ParameterFluorene (Reference)Predicted for Target Compound
UV Absorption Maximum (nm)260-280280-320 (red-shifted)
Extinction Coefficient (M⁻¹cm⁻¹)~15,00018,000-25,000
Photodegradation RateModerateEnhanced due to substituents
Primary PhotoproductsHydroxy derivatives, fluorenoneHydroxylated products, dehalogenated species
Quantum Yield0.3-0.70.2-0.5

The photochemical reactivity is enhanced by the presence of halogen substituents, which can undergo photolytic cleavage under intense UV radiation [21] [23]. The amino group provides additional photochemical pathways through electron transfer processes and potential formation of radical intermediates [22]. Studies indicate that aromatic amines can undergo photodegradation through hydroxyl radical attack, with bimolecular rate constants ranging from 2.1 × 10⁹ to 8.7 × 10⁹ M⁻¹s⁻¹ [22].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.0407551 g/mol

Monoisotopic Mass

233.0407551 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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